
2-ethylhexyl 2-fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 2-fluoroacetate is an organic compound with the chemical formula C10H19FO2. It is the fluoroacetate ester of 2-ethylhexanol, meaning it is formed by the esterification of fluoroacetic acid with 2-ethylhexanol. This compound is known for its high toxicity, particularly through skin absorption .
Vorbereitungsmethoden
2-Ethylhexyl 2-fluoroacetate can be synthesized through the reaction of ethyl fluoroacetate with 2-ethylhexanol. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes, where the reactants are combined in reactors and the product is purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
2-Ethylhexyl 2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 2-fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluoroacetate esters.
Biology: Due to its high toxicity, it is studied for its effects on biological systems and potential use as a biochemical tool.
Medicine: Research into its toxicological properties helps in understanding the mechanisms of poisoning and developing antidotes.
Wirkmechanismus
The toxicity of 2-ethylhexyl 2-fluoroacetate is primarily due to its conversion to fluoroacetate in the body. Fluoroacetate is metabolized to fluorocitrate, which inhibits aconitase, an enzyme in the Krebs cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl 2-fluoroacetate can be compared with other fluoroacetate esters such as:
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
- Sodium fluoroacetate These compounds share similar toxicological properties due to their conversion to fluoroacetate in the body. this compound is unique in its specific ester structure, which may influence its physical properties and reactivity .
Eigenschaften
CAS-Nummer |
331-87-3 |
|---|---|
Molekularformel |
C10H19FO2 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
2-ethylhexyl 2-fluoroacetate |
InChI |
InChI=1S/C10H19FO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
FDEKGWKFHSSZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)



![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)


![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
